Olacaftor - 1897384-89-2

Olacaftor

Catalog Number: EVT-277321
CAS Number: 1897384-89-2
Molecular Formula: C29H34FN3O4S
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olacaftor is under investigation in clinical trial NCT02951182 (A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis).
Introduction to Ivacaftor and Cystic Fibrosis Pathobiology

Cystic Fibrosis: Genetic Basis of CFTR Protein Dysfunction

Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a cAMP-regulated chloride and bicarbonate channel expressed in epithelial cells of the lungs, pancreas, liver, and intestines. Over 2,000 CFTR variants have been identified, with approximately 127 confirmed as disease-causing [1] [6]. These mutations disrupt critical aspects of CFTR protein biology: biosynthesis, trafficking, gating, conductance, or stability, leading to impaired ion transport. This dysfunction results in dehydrated mucus, chronic infections, and progressive organ damage [1] [6] [8].

Classification of CFTR Mutations (Class I-V)

CFTR mutations are categorized into five classes based on their molecular consequences:

  • Class I (Defective Synthesis): Nonsense or frameshift mutations (e.g., G542X, W1282X) causing premature termination codons and absent protein synthesis.
  • Class II (Processing/Trafficking Defects): Misfolded proteins degraded prematurely (e.g., F508del, found in ~90% of patients). Minimal CFTR reaches the cell surface.
  • Class III (Gating Defects): CFTR localizes correctly but fails to open in response to cAMP (e.g., G551D, present in 4-5% of CF patients).
  • Class IV (Conductance Defects): Reduced chloride flow through the channel pore despite proper localization (e.g., R117H).
  • Class V (Reduced Synthesis): Splicing defects or promoter variants producing limited functional CFTR [1] [6] [8].

Table 1: Classification of CFTR Mutations and Functional Impact

ClassMolecular DefectExample MutationsCFTR Function at Membrane
INo synthesisG542X, W1282XAbsent
IITrafficking failureF508delMinimal (severely reduced)
IIIChannel gating impairmentG551D, G178RPresent but non-functional
IVReduced conductanceR117HPresent with reduced flow
VReduced synthesis/processing3849+10kbC→TPresent but low quantity

Molecular Consequences of Gating Mutations (Class III)

Class III mutations (e.g., G551D) permit normal CFTR protein synthesis and trafficking to the apical membrane. However, the nucleotide-binding domains (NBDs) exhibit defective ATP-dependent gating, reducing channel open probability (Po) to <1% of wild-type levels [1] [7]. ATP hydrolysis is uncoupled from conformational changes needed for pore opening, trapping CFTR in a closed state. This abolishes chloride secretion, elevating sweat chloride (>60 mmol/L) and causing viscous mucus despite adequate protein localization [1] [6] [7].

Emergence of CFTR Modulators in Precision Medicine

Traditional CF therapies addressed symptoms (e.g., antibiotics, mucolytics). CFTR modulators represent a paradigm shift by targeting the underlying protein defect:

  • Correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor): Enhance folding and trafficking of Class II mutants (e.g., F508del).
  • Potentiators (e.g., Ivacaftor): Restore channel gating for Class III/IV mutants [3] [6] [8].

These agents enable mutation-specific treatment. Ivacaftor’s success validated CFTR modulation as a therapeutic strategy, paving the way for combinatorial regimens (e.g., Trikafta® for F508del) [3] [6].

Table 2: Approved CFTR Modulator Classes and Mechanisms

Modulator TypeMolecular ActionTarget MutationsExample Agents
PotentiatorIncreases channel open probabilityClass III/IVIvacaftor
CorrectorImproves folding & traffickingClass IILumacaftor, Tezacaftor
Next-gen CorrectorStabilizes protein structureClass IIElexacaftor

Ivacaftor: Historical Development and Therapeutic Milestones

Ivacaftor (VX-770) emerged from a Vertex Pharmaceuticals/CF Foundation collaboration. Key milestones include:

  • Discovery: Identified via high-throughput screening as a quinolinone-carboxamide derivative (2009) [2] [6].
  • Phase III Trials (G551D): Showed unprecedented efficacy: 10.6% mean FEV1 improvement, 55% reduction in pulmonary exacerbations, and sustained weight gain (3.1 kg vs placebo) over 48 weeks (2011) [1] [6].
  • Regulatory Approvals:
  • FDA (2012): First approval for G551D (≥6 years).
  • EMA/Health Canada (2012–2013): Expanded global access [2] [6].
  • Label Expansions: Extended to 38 mutations (e.g., R117H, G1244E) and younger children (≥1 month) based on in vitro response and clinical trials [2] [3] [6].
  • Combination Therapies: Incorporated into Orkambi® (Lumacaftor/Ivacaftor, 2015), Symdeko® (Tezacaftor/Ivacaftor, 2017), and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor, 2019) for F508del homozygotes/heterozygotes [3] [8].

Ivacaftor’s impact extends beyond clinical metrics; it demonstrated that improving CFTR function at the molecular level translates to disease modification, establishing a blueprint for precision medicine in CF [1] [6] [8].

Properties

CAS Number

1897384-89-2

Product Name

Olacaftor

IUPAC Name

N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C29H34FN3O4S

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1

InChI Key

NHOUNZMCSIHKHJ-FQEVSTJZSA-N

SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

Solubility

Soluble in DMSO

Synonyms

Olacaftor; VX-440; VX 440; VX440;

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.